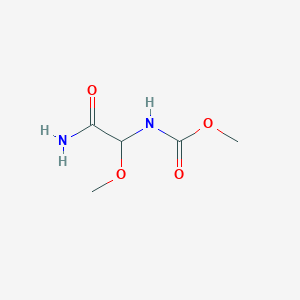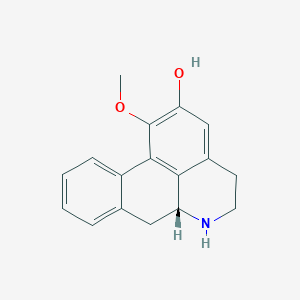
Asimilobine
Descripción general
Descripción
Asimilobine is an aporphine isoquinoline alkaloid that has been studied for its effects on dopamine biosynthesis and its potential cytotoxicity. It has been isolated from the seeds of Asimina triloba, a plant known for its various bioactive compounds, particularly annonaceous acetogenins . Asimilobine has been shown to significantly inhibit intracellular dopamine levels in a concentration-dependent manner and to affect the activity of enzymes involved in dopamine synthesis, such as tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC) .
Synthesis Analysis
The total synthesis of related compounds, such as asimicin, has been reported and involves highly stereoselective annulation reactions that establish the stereochemistry of the bis-tetrahydrofuran unit of the natural product . Although the synthesis of asimilobine itself is not detailed in the provided papers, the methodologies used for asimicin could potentially be adapted for asimilobine synthesis due to structural similarities.
Molecular Structure Analysis
Asimilobine's structure includes adjacent bis-tetrahydrofuran (THF) rings and hydroxyl groups that are characteristic of many annonaceous acetogenins . The molecular structure of asimilobine has been elucidated using spectroscopic and chemical methods, which have revealed its bioactive properties .
Chemical Reactions Analysis
Asimilobine has been shown to interact with cellular components, leading to the inhibition of dopamine biosynthesis. It inhibits the activity of TH and AADC, enzymes critical for dopamine synthesis, and decreases TH mRNA levels . These interactions suggest that asimilobine can modulate biochemical pathways within cells, although the exact chemical reactions have not been fully described in the provided papers.
Physical and Chemical Properties Analysis
While the physical and chemical properties of asimilobine are not explicitly detailed in the provided papers, its solubility, stability, and reactivity can be inferred from its structural characteristics and the biological activities observed. Asimilobine's ability to inhibit dopamine biosynthesis and enhance L-DOPA-induced cytotoxicity in PC12 cells indicates that it can cross cellular membranes and exert its effects intracellularly . The presence of hydroxyl groups and bis-THF rings suggests that asimilobine may have
Aplicaciones Científicas De Investigación
Anti-Infective and Anti-Cancer Properties
- Application Summary: Asimilobine is an alkaloid found in the Annona genus, which has been identified as a valuable source of anti-infective and anti-cancer agents . The alkaloids from this genus, including Asimilobine, have shown sensitivity against Staphylococcus epidermidis .
- Results or Outcomes: The alkaloids from the Annona genus, including Asimilobine, have shown moderate activities against Plasmodium falciparum and significant anti-cancer activity against A549 and K-562 cell lines .
Inhibitor of Dopamine Biosynthesis and Serotonergic Receptor Antagonist
- Application Summary: Asimilobine acts as an inhibitor of dopamine biosynthesis, and a serotonergic receptor antagonist . This suggests potential applications in the treatment of conditions related to these neurotransmitter systems, such as mood disorders, schizophrenia, and Parkinson’s disease.
Antimicrobial Properties
- Application Summary: Asimilobine has been found to have antimicrobial properties . This suggests potential applications in the treatment of bacterial infections.
Antimicrobial Glycoalkaloids
Safety And Hazards
Propiedades
IUPAC Name |
(6aR)-1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-20-17-14(19)9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(17)15(11)13/h2-5,9,13,18-19H,6-8H2,1H3/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDNEUOVIJYCGZ-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CCN[C@H]3C2=C1C4=CC=CC=C4C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988410 | |
| Record name | 1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Asimilobine | |
CAS RN |
6871-21-2 | |
| Record name | Asimilobine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6871-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Asimilobine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006871212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6aS)-1-Methoxy-5,6,6a,7-tetrahydro-4H-benzo[i]perimidin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Asimilobine, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4H26TGS8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



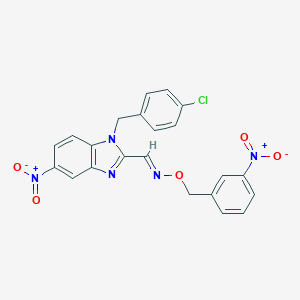
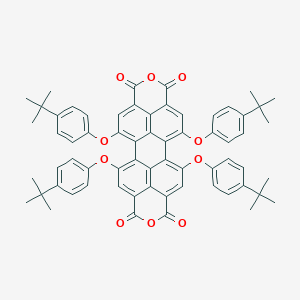
![2,7-Bis(chloromethyl)-5,10-dimethoxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B125623.png)
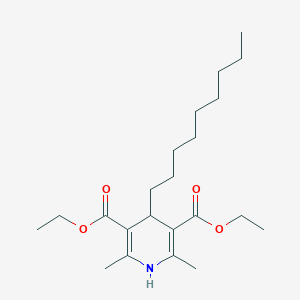
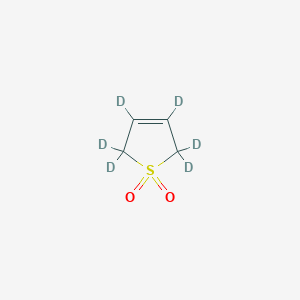
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(1S,2R,3R,4R)-1,2,4,5-tetraacetyloxy-1-cyanopentan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B125635.png)
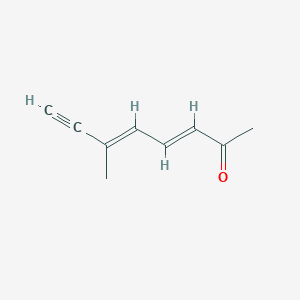
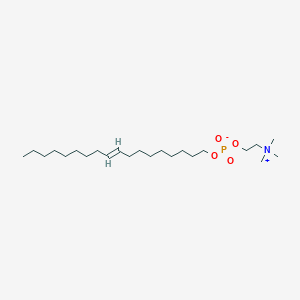
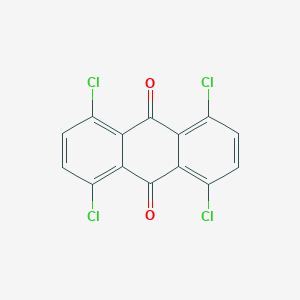
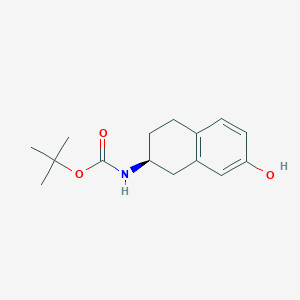
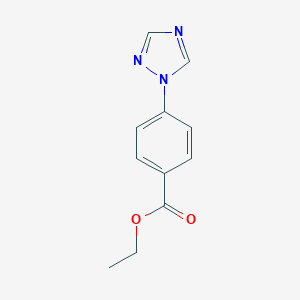
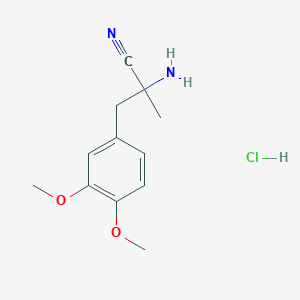
![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)
